molecular formula C13H13NO2 B8022730 Isoquinolin-6-YL-acetic acid ethyl ester

Isoquinolin-6-YL-acetic acid ethyl ester

Cat. No.: B8022730
M. Wt: 215.25 g/mol
InChI Key: FRZIOBLOQORNBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoquinolin-6-YL-acetic acid ethyl ester is an organic compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol . This compound is characterized by the presence of an isoquinoline ring attached to an acetic acid ethyl ester group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isoquinolin-6-YL-acetic acid ethyl ester typically involves the esterification of Isoquinolin-6-YL-acetic acid. One common method includes the reaction of Isoquinolin-6-YL-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also helps in maintaining consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Isoquinolin-6-YL-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form Isoquinolin-6-YL-acetic acid.

    Reduction: Reduction reactions can convert it into different derivatives depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.

Major Products:

    Oxidation: Isoquinolin-6-YL-acetic acid.

    Reduction: Various reduced derivatives of the ester.

    Substitution: Isoquinoline derivatives with different functional groups.

Scientific Research Applications

Isoquinolin-6-YL-acetic acid ethyl ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Isoquinolin-6-YL-acetic acid ethyl ester can be compared with other isoquinoline derivatives such as:

  • Isoquinolin-5-YL-acetic acid ethyl ester
  • Isoquinolin-7-YL-acetic acid ethyl ester
  • Isoquinolin-8-YL-acetic acid ethyl ester

Uniqueness: this compound is unique due to its specific position of the acetic acid ethyl ester group on the isoquinoline ring, which influences its reactivity and interaction with biological targets. This positional specificity can result in different pharmacological and chemical properties compared to its analogs .

Properties

IUPAC Name

ethyl 2-isoquinolin-6-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)8-10-3-4-12-9-14-6-5-11(12)7-10/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZIOBLOQORNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC2=C(C=C1)C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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